molecular formula C8H8N4 B1295958 1-(pyridin-2-yl)-1H-pyrazol-4-amine CAS No. 28465-95-4

1-(pyridin-2-yl)-1H-pyrazol-4-amine

Cat. No.: B1295958
CAS No.: 28465-95-4
M. Wt: 160.18 g/mol
InChI Key: MKNNPOHQZOTMHM-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)-1H-pyrazol-4-amine is a heterocyclic compound that features both pyridine and pyrazole rings

Biochemical Analysis

Biochemical Properties

1-(Pyridin-2-yl)-1H-pyrazol-4-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as kinases and phosphatases, which are crucial in regulating cellular signaling pathways. The compound can bind to the active sites of these enzymes, either inhibiting or activating their functions. Additionally, this compound has been found to interact with proteins involved in DNA repair and replication, influencing the stability and integrity of genetic material .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can alter gene expression by binding to transcription factors or modifying chromatin structure, thereby affecting the transcriptional activity of target genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to specific receptors or enzymes, leading to conformational changes that either enhance or inhibit their activity. Additionally, this compound can modulate the activity of transcription factors, resulting in altered gene expression patterns .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes, while exceeding this range leads to toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. Additionally, this compound can modulate the levels of cofactors, such as adenosine triphosphate and nicotinamide adenine dinucleotide, which are essential for cellular energy production and redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins can sequester this compound, influencing its localization and availability for biochemical reactions .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy production and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridin-2-yl)-1H-pyrazol-4-amine typically involves the reaction of 2-aminopyridine with appropriate reagents under controlled conditions. One common method involves the cyclization of 2-aminopyridine with hydrazine derivatives, followed by further functionalization to introduce the pyrazole ring . The reaction conditions often include the use of solvents like ethanol or toluene and catalysts such as iodine or copper salts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the optimization of reaction parameters such as temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Properties

IUPAC Name

1-pyridin-2-ylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-5-11-12(6-7)8-3-1-2-4-10-8/h1-6H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNNPOHQZOTMHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182669
Record name Pyridine, 2-(4-aminopyrazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28465-95-4
Record name Pyridine, 2-(4-aminopyrazol-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028465954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2-(4-aminopyrazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyridin-2-yl)-1H-pyrazol-4-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of (1-pyridin-2-yl-1H-pyrazol-4-yl)-carbamic acid tert-butyl ester (185 mg, 0.72 mmol) in dioxane (1.85 ml) was treated with 4M HCl in dioxane (1.85 ml) and the resulting suspension was stirred at ambient temperature for 2 hours. The reaction mixture was adjusted to basic pH with sodium hydroxide (20 ml, 0.5M aqueous solution) and extracted with dichloromethane. The combined organic phases were dried and the solvent was evaporated to yield the product as light brown solid (110 mg, 96%) which was used without any further purification. MS: M=161.3 (M+H)+
Name
(1-pyridin-2-yl-1H-pyrazol-4-yl)-carbamic acid tert-butyl ester
Quantity
185 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.85 mL
Type
solvent
Reaction Step One
Quantity
1.85 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
96%

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